molecular formula C4H7Br2N3 B2652190 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide CAS No. 1909312-78-2

4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide

Cat. No.: B2652190
CAS No.: 1909312-78-2
M. Wt: 256.929
InChI Key: MTYHAQMERLLCKK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 1-methyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The bromination step is carefully controlled to avoid the formation of unwanted by-products, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while coupling reactions can produce various substituted triazoles with extended aromatic systems .

Scientific Research Applications

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

4-(bromomethyl)-1-methyltriazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-3-4(2-5)6-7-8;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHAQMERLLCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-78-2
Record name 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide
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